YTHDC1 Fragment Binding: Crystallographically Validated Interaction with the m6A Reader Domain
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (ligand M4N) was identified as a binder to the human YTHDC1 YTH domain. Unlike the natural ligand N6-methyladenosine (m6A) or other fragment chemotypes, this compound was validated by X-ray crystallography at 1.43 Å resolution, demonstrating specific hydrogen bonding to the Ser378 backbone carbonyl and van der Waals contacts within the tryptophan cage [1][2]. While quantitative binding affinity (Kd or IC50) data for this specific fragment are not reported in the primary publication, the structure confirms its mode of engagement [1]. This contrasts with many in-class pyrazole carboxamides that lack a validated binding pose for this target.
| Evidence Dimension | Structural validation of target engagement (YTHDC1 m6A reader domain) |
|---|---|
| Target Compound Data | Crystallographic binding mode confirmed (PDB: 6T0D, resolution 1.43 Å) |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-5-carboxamide (no 3-phenyl) or 1-difluoromethyl-3-phenyl-1H-pyrazole-5-carboxamide: No reported YTHDC1 crystal structures. |
| Quantified Difference | Qualitative: Confirmed vs. unconfirmed binding pose. |
| Conditions | X-ray crystallography; YTHDC1 protein (Homo sapiens) expressed in E. coli; fragment soaking. |
Why This Matters
Procurement of this exact compound is essential for structure-guided optimization campaigns targeting YTHDC1, as its binding mode is experimentally defined, whereas analogs require de novo validation.
- [1] Bedi RK, Huang D, Wiedmer L, et al. Selectively Disrupting m6A-Dependent Protein-RNA Interactions with Fragments. ACS Chem. Biol. 2020; 15(3):618-625. DOI: 10.1021/acschembio.9b00894. View Source
- [2] RCSB PDB. 6T0D: Crystal structure of YTHDC1 with fragment 27 (DHU_DC1_256). Deposited: 2019-10-02. Resolution: 1.43 Å. View Source
